
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1H-1,2,4-triazol-5-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-bromoaniline with sodium azide to form the corresponding azide, which then undergoes a cyclization reaction to form the triazole ring. The resulting compound is then subjected to a Suzuki coupling reaction with a boronic acid derivative to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid often involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine residues, such as proteases and kinases . The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,4-Triazol-5-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-(1H-1,2,4-Triazol-5-yl)phenyl)amine: Similar structure but with an amine group instead of a boronic acid group.
(3-(1H-1,2,4-Triazol-5-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of a boronic acid group.
Uniqueness
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. The boronic acid group allows for reversible covalent interactions with biological targets, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Properties
Molecular Formula |
C8H8BN3O2 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12) |
InChI Key |
OMILFRGJAGIJGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=NN2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)


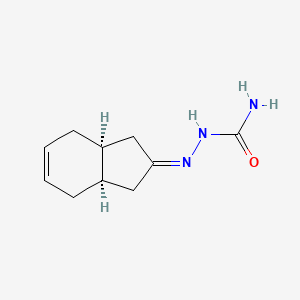
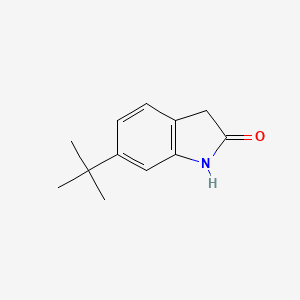
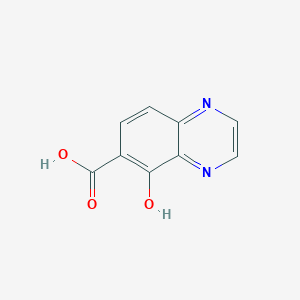
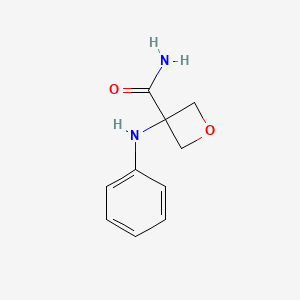



![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
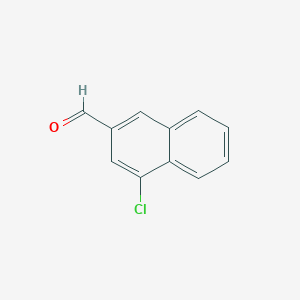
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)
